molecular formula C7H6N2O2S2 B13633186 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid

2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid

Cat. No.: B13633186
M. Wt: 214.3 g/mol
InChI Key: IHZBZUOYKNIKDT-UHFFFAOYSA-N
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Description

2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features both thiazole and isothiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-(1-isothiocyanatoethyl)-1,3-thiazole with a carboxylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like potassium carbonate to facilitate the carboxylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, thiols.

Major Products Formed:

Scientific Research Applications

2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The thiazole ring can also interact with various molecular targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 2-(1-Isothiocyanatoethyl)thiophene
  • 2-(1-Isothiocyanatoethyl)-1,3,4-thiadiazole

Comparison: Compared to similar compounds, 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole and carboxylic acid functional groupsThe thiazole ring provides additional stability and electronic properties, making it more versatile than its thiophene and thiadiazole counterparts .

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O2S2/c1-4(8-3-12)6-9-5(2-13-6)7(10)11/h2,4H,1H3,(H,10,11)

InChI Key

IHZBZUOYKNIKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)N=C=S

Origin of Product

United States

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